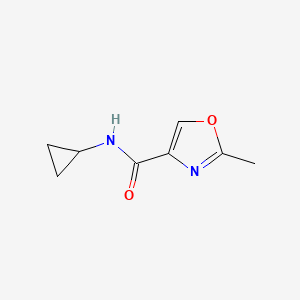
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide, also known as HMBPSH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. In
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide involves the inhibition of various signaling pathways that play a role in inflammation, cancer, and diabetes. This compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound also inhibits the activation of Akt and mTOR, which are signaling pathways that play a key role in cancer cell survival and proliferation. In addition, this compound activates AMPK, a signaling pathway that regulates energy metabolism and glucose uptake.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Advantages and Limitations for Lab Experiments
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively insoluble in water and requires the use of organic solvents for dissolution. In addition, the purity of this compound can vary depending on the synthesis method used, which can affect its biological activity.
Future Directions
There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide. One area of research is the development of this compound analogs with improved solubility and biological activity. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the combination of this compound with other drugs or therapies could be explored for potential synergistic effects. Finally, the development of this compound-based drug delivery systems could improve the efficacy and safety of this compound for clinical use.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-diabetic properties, and has several advantages for lab experiments. There are several future directions for research on this compound, including the development of analogs with improved solubility and biological activity, investigation of potential therapeutic applications in other diseases, and the development of drug delivery systems.
Synthesis Methods
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide can be synthesized using various methods, including a one-pot reaction, microwave-assisted synthesis, and reflux condensation. The one-pot reaction involves the reaction of 4-propylbenzenesulfonohydrazide with 2-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. Microwave-assisted synthesis involves heating the reactants in a microwave oven, while reflux condensation involves heating the reactants under reflux conditions. The yield and purity of this compound vary depending on the synthesis method used.
Scientific Research Applications
N'-(2-hydroxy-3-methoxybenzylidene)-4-propylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB, a transcription factor that plays a key role in inflammation. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
properties
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-5-13-8-10-15(11-9-13)24(21,22)19-18-12-14-6-4-7-16(23-2)17(14)20/h4,6-12,19-20H,3,5H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIUJLIFEICRRH-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6021006.png)


![(1-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6021033.png)
![2-methyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B6021047.png)
![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)
![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)


![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
